molecular formula C14H23N3OS B2995068 1-(3-(diethylamino)propyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920158-38-9

1-(3-(diethylamino)propyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2995068
CAS No.: 920158-38-9
M. Wt: 281.42
InChI Key: LXVOOAHUDPNJQB-UHFFFAOYSA-N
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Description

1-(3-(diethylamino)propyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a cyclopenta-fused pyrimidinone derivative characterized by a thioxo group at position 4 and a diethylamino-propyl substituent at position 1. This compound belongs to a broader class of pyrimidinones, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The diethylamino-propyl side chain may enhance solubility and modulate receptor interactions, while the thioxo group could influence tautomerism and binding affinity compared to its oxo analogs .

Properties

IUPAC Name

1-[3-(diethylamino)propyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-3-16(4-2)9-6-10-17-12-8-5-7-11(12)13(19)15-14(17)18/h3-10H2,1-2H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVOOAHUDPNJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=S)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(diethylamino)propyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a member of the pyrimidine family, known for its diverse biological activities. Pyrimidine derivatives have been extensively studied due to their roles in various pharmacological applications, including antimicrobial, anticancer, and antiviral properties. This article aims to explore the biological activity of this specific compound through a review of existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H18N2OSC_{13}H_{18}N_{2}OS with a molecular weight of approximately 250.36 g/mol. Its structure features a cyclopenta[d]pyrimidine core with a thioxo group and a diethylamino side chain that may influence its biological activity.

Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. A study involving various substituted pyrimidines demonstrated that compounds with specific structural features could effectively inhibit the growth of bacteria and fungi. For instance, derivatives similar to the compound were found to be effective against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)Reference
This compoundStaphylococcus aureus20
Similar Pyrimidine DerivativePseudomonas aeruginosa18
Another Pyrimidine CompoundEscherichia coli15

Anticancer Properties

Pyrimidine derivatives have also been investigated for their anticancer potential. The mechanism often involves the inhibition of nucleic acid synthesis or interference with cellular signaling pathways. The specific compound under review has shown promise in preliminary studies where it was evaluated against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Pyrimidines are known to interfere with folic acid metabolism in microorganisms, which can lead to their growth inhibition. Additionally, the thioxo group may enhance the compound's reactivity with biological nucleophiles such as thiols and amines, potentially leading to increased potency against pathogens.

Case Studies

A notable study highlighted the synthesis and evaluation of a series of pyrimidine derivatives where modifications to the diethylamino side chain significantly affected antimicrobial potency. In vitro assays indicated that certain analogs exhibited enhanced activity compared to standard antibiotics .

Another case study focused on the use of similar compounds in cancer therapy, where they were shown to induce apoptosis in cancer cells through the activation of caspase pathways . These findings suggest that structural modifications can lead to improved therapeutic profiles.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 1: 3-(diethylamino)propyl; 4: thioxo C₁₄H₂₂N₄OS 294.42 Enhanced solubility via tertiary amine; potential for tautomerism
1-(4-methoxybenzyl)-4-thioxo analog 1: 4-methoxybenzyl; 4: thioxo C₁₅H₁₆N₂O₂S 300.37 Aromatic substituent may improve membrane permeability; no bioactivity data
1-(3-hydroxypropyl)-4-((4-methylbenzyl)thio) analog 1: 3-hydroxypropyl; 4: (4-methylbenzyl)thio C₁₈H₂₂N₂O₂S 330.40 Hydroxypropyl enhances hydrophilicity; thioether linkage may stabilize binding

Key Observations :

  • The diethylamino-propyl group in the target compound likely improves solubility in polar solvents compared to the hydroxypropyl or methoxybenzyl analogs .

Ring Size and Bioactivity

Table 2: Impact of Ring Expansion on Activity

Compound Class Core Structure Example Derivatives Reported Bioactivity
Cyclopenta-pyrimidinones 5-membered fused ring Target compound and analogs Limited data; hypothesized antimicrobial potential based on structural analogs
Cyclohepta-pyrimidinones 7-membered fused ring 3,4,6,7,8,9-hexahydro derivatives (e.g., 4a-4h) No antibacterial activity observed in initial screenings; requires pharmacophore optimization

Key Observations :

  • The lack of activity in cyclohepta derivatives underscores the importance of the cyclopenta core in maintaining structural constraints necessary for bioactivity .

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